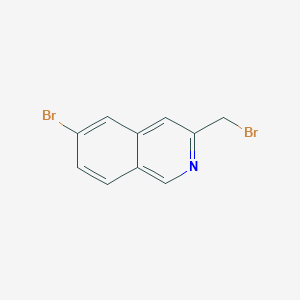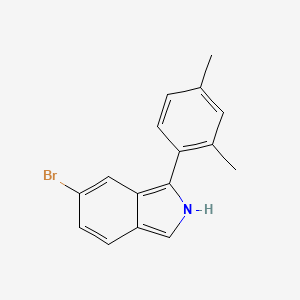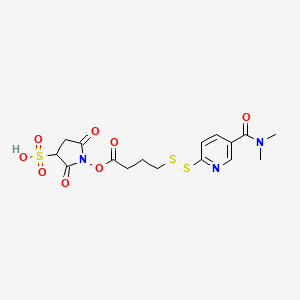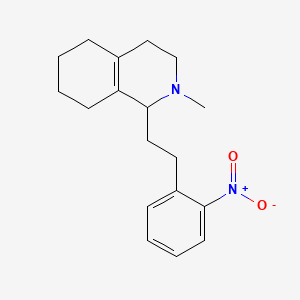
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is an organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a nitrophenethyl group attached to an octahydroisoquinoline core, with a methyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multi-step organic reactions. One common approach is the reduction of 2-nitrophenethyl alcohol to 2-nitrophenethylamine, followed by a Pictet-Spengler reaction with 2-methyl-1,2,3,4-tetrahydroisoquinoline. The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality compounds.
化学反应分析
Types of Reactions
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Reduction: Formation of 2-Methyl-1-(2-aminophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline.
Oxidation: Formation of ketones or carboxylic acids depending on the extent of oxidation.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
科学研究应用
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenethyl group may play a crucial role in binding to these targets, while the isoquinoline core can modulate the compound’s overall activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Nitroaniline: An organic compound with a nitro group attached to an aniline ring.
2-Nitrophenethyl alcohol: A compound with a nitrophenethyl group attached to an alcohol.
2-Nitrophenethyl bromide: A brominated derivative of 2-nitrophenethyl alcohol.
Uniqueness
2-Methyl-1-(2-nitrophenethyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its combination of a nitrophenethyl group with an octahydroisoquinoline core and a methyl group at the 2-position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
CAS 编号 |
63938-00-1 |
|---|---|
分子式 |
C18H24N2O2 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-methyl-1-[2-(2-nitrophenyl)ethyl]-3,4,5,6,7,8-hexahydro-1H-isoquinoline |
InChI |
InChI=1S/C18H24N2O2/c1-19-13-12-14-6-2-4-8-16(14)18(19)11-10-15-7-3-5-9-17(15)20(21)22/h3,5,7,9,18H,2,4,6,8,10-13H2,1H3 |
InChI 键 |
MFBGBDQKGVVUET-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1CCC3=CC=CC=C3[N+](=O)[O-])CCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaph osphol-2-yl)pyridine](/img/structure/B15062320.png)

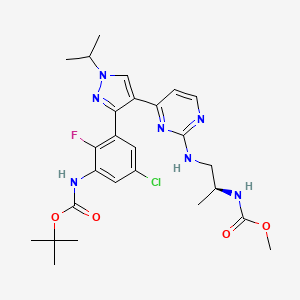
![N-[2,6-Di(propan-2-yl)phenyl]benzenecarboximidoyl chloride](/img/structure/B15062330.png)
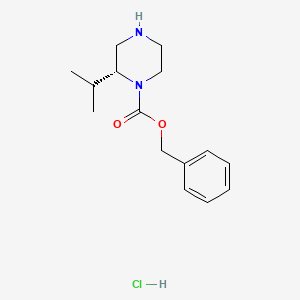
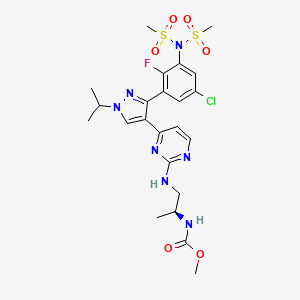
![[(1S,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B15062337.png)
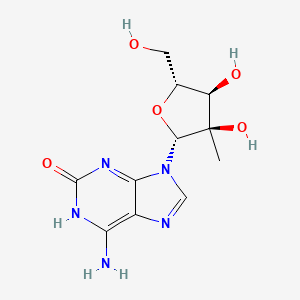
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15062344.png)
